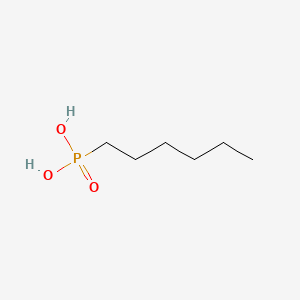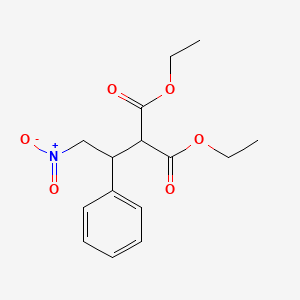
1,2-Di(pyridin-4-yl)ethyne
Overview
Description
1,2-Di(pyridin-4-yl)ethyne, also known as DPPE, is an organic compound . It is a colorless to light yellow solid with a distinct aromatic odor . It is stable under normal temperature and pressure, insoluble in water, but soluble in many organic solvents . It is extensively used as a ligand/linker in the synthesis of a variety of metal-organic frameworks (MOFs) and coordination polymers (CPs) .
Synthesis Analysis
A metal-organic framework (MOF) was prepared from 1,2-di(pyridin-4-yl)ethyne, terephthalic acid, and zinc (II) nitrate in dimethylformamide, water, and ethanol at 80 °C . The synthesis process involves a vigorous exothermic reaction that may require cooling with an ice bath .Molecular Structure Analysis
The molecular formula of 1,2-Di(pyridin-4-yl)ethyne is C12H8N2 . The crystals of the MOF prepared from 1,2-di(pyridin-4-yl)ethyne are monoclinic, space group P2 1 /c with Z = 4 .Chemical Reactions Analysis
A thermogravimetric analysis (TGA) of the MOF prepared from 1,2-di(pyridin-4-yl)ethyne was performed . A series of condensation, oxidation, acid-amine coupling, and reductive amination reactions were performed to synthesize analogues of N-substituted 2-(pyridin-4-yl)-1H-imidazo .Physical And Chemical Properties Analysis
1,2-Di(pyridin-4-yl)ethyne has a molecular weight of 180.20 g/mol . It is a colorless to light yellow solid with a distinct aromatic odor . It is stable under normal temperature and pressure, insoluble in water, but soluble in many organic solvents .Scientific Research Applications
Metal-Organic Frameworks (MOFs) Construction
1,2-Di(pyridin-4-yl)ethyne is utilized as a ligand/linker in the synthesis of MOFs. These frameworks have cavities occupied by disordered molecules of dimethylformamide and are used for selective guest adsorption .
Coordination Polymers Synthesis
This compound is also employed in the creation of coordination polymers, which are structures that can expand and shrink, showing selective guest adsorption properties .
Drug Delivery Systems
In the field of drug delivery, 1,2-Di(pyridin-4-yl)ethyne serves as a high-quality 2d-Nitrogen MOFs Linker, which is crucial for the development of advanced drug delivery mechanisms .
Electronic Materials
The electronic properties of materials synthesized using 1,2-Di(pyridin-4-yl)ethyne are studied for potential applications in electronic devices due to their donor-π-acceptor structures .
Safety and Hazards
1,2-Di(pyridin-4-yl)ethyne may cause irritation to the eyes, skin, and respiratory tract . Therefore, it is recommended to wear chemical goggles, gloves, and respiratory protective equipment when handling it . It should be handled in a well-ventilated laboratory environment and kept away from sources of ignition or high temperatures . During storage and handling, it should be kept away from oxygen, acids, bases, and other flammable substances to prevent accidents .
properties
IUPAC Name |
4-(2-pyridin-4-ylethynyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h3-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKCEACOZLCRSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C#CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319739 | |
| Record name | 1,2-Di(pyridin-4-yl)ethyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Di(pyridin-4-yl)ethyne | |
CAS RN |
73564-69-9 | |
| Record name | 73564-69-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Di(pyridin-4-yl)ethyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 1,2-Di(pyridin-4-yl)ethyne be used to create MOFs for gas separation applications?
A2: Yes, 1,2-Di(pyridin-4-yl)ethyne has been investigated as a building block for MOFs with potential in gas separation, particularly for natural gas sweetening []. Interestingly, the specific isomer of 1,2-Di(pyridin-4-yl)ethyne incorporated into the MOF structure significantly impacts gas selectivity. For example, a MOF containing the cis isomer of 1,2-Di(pyridin-4-yl)ethyne exhibited a higher affinity for carbon dioxide over hydrogen sulfide. In contrast, the trans isomer demonstrated selectivity towards hydrogen sulfide over carbon dioxide and methane []. These findings underscore the potential of 1,2-Di(pyridin-4-yl)ethyne-based MOFs for separating various gas mixtures by strategically selecting and incorporating specific isomers.
Q2: How does 1,2-Di(pyridin-4-yl)ethyne contribute to the properties of coordination polymer nanoparticles?
A3: 1,2-Di(pyridin-4-yl)ethyne, when used as an axial ligand in iron(II) spin-crossover coordination polymers, can influence the size and morphology of the resulting nanoparticles []. The rigidity of the axial ligand, determined by the ethynylene bridge in 1,2-Di(pyridin-4-yl)ethyne, impacts the solubility and stability of the coordination polymer, ultimately dictating whether nanoparticles or microcrystals are formed []. These findings highlight the importance of ligand selection in controlling the size and morphology of coordination polymer nanomaterials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-({4-[Acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1362513.png)



![4-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1362519.png)



